Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic organic compound that features a trifluoromethyl group, an imidazole ring, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the imidazole ring can produce saturated imidazole derivatives.
Scientific Research Applications
Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the imidazole ring can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
(2-Amino-1-methyl-1H-imidazol-5-yl)methanol: This compound shares the imidazole ring and amino group but lacks the trifluoromethyl group and ester functionality.
(1-Methyl-1H-imidazol-5-yl)methanol: Similar to the above compound but with a different substitution pattern on the imidazole ring.
Uniqueness
Ethyl 2-(2-amino-1-methyl-1H-imidazol-5-yl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where enhanced binding affinity and selectivity are desired.
Properties
IUPAC Name |
ethyl 2-(2-amino-3-methylimidazol-4-yl)-3,3,3-trifluoro-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3/c1-3-18-6(16)8(17,9(10,11)12)5-4-14-7(13)15(5)2/h4,17H,3H2,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEMABTVAXPOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=C(N1C)N)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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